
Ácido 1-metil-3-(piridin-3-il)-1H-pirazol-5-carboxílico
Descripción general
Descripción
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Inhibición de CDK2 para el tratamiento del cáncer
Este compuesto ha sido investigado por su potencial como inhibidor de CDK2, un objetivo prometedor para la terapia contra el cáncer . CDK2 es crucial para la regulación del ciclo celular, y su inhibición puede conducir a la focalización selectiva de las células tumorales. Los derivados de este compuesto han mostrado actividades citotóxicas significativas contra diversas líneas celulares de cáncer, incluyendo MCF-7 y HCT-116, con valores de IC50 que indican una potente eficacia .
Agricultura: Protección de cultivos
En el sector agrícola, los derivados de la piridina, que está estructuralmente relacionada con el compuesto en cuestión, se utilizan en la protección de los cultivos contra las plagas . Estos derivados contribuyen al desarrollo de agroquímicos que ayudan a controlar las enfermedades de los cultivos y a mejorar el rendimiento.
Ciencia de los materiales: Desarrollo de materiales avanzados
La parte de piridina, parte de la estructura del compuesto, se incluye a menudo en la investigación de la ciencia de los materiales. Contribuye al desarrollo de nuevos materiales con posibles aplicaciones en electrónica, fotónica y nanotecnología .
Ciencia ambiental: Remediación de la contaminación
Los compuestos con estructuras de piridina se están explorando por su papel en las tecnologías de remediación ambiental. Pueden utilizarse en procesos destinados a reducir la contaminación y mejorar la salud ambiental .
Bioquímica: Modulación de la actividad enzimática
En bioquímica, los derivados del compuesto se estudian por su capacidad de modular las actividades enzimáticas. Esto tiene implicaciones para la comprensión de los mecanismos de la enfermedad y el desarrollo de ensayos bioquímicos .
Farmacología: Diseño y desarrollo de fármacos
Las características estructurales del compuesto lo convierten en un candidato para el diseño y desarrollo de fármacos. Sus derivados se están explorando para diversas actividades farmacológicas, incluidos los efectos antivirales, antibacterianos y antiinflamatorios .
Mecanismo De Acción
Target of Action
“1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” belongs to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring bearing 2 nitrogen atoms . Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific substitutions .
Mode of Action
The mode of action of “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” might affect. Given that pyrazoles can interact with a wide range of biological targets, it’s likely that this compound could influence multiple pathways .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it’s administered .
Result of Action
The molecular and cellular effects of “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s structure, its interaction with its target, and its pharmacokinetics .
Propiedades
IUPAC Name |
2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)5-8(12-13)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNNCNZULCEABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)
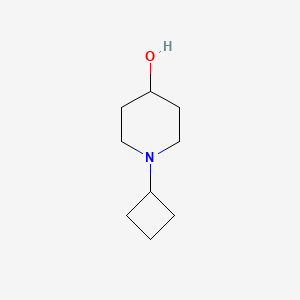
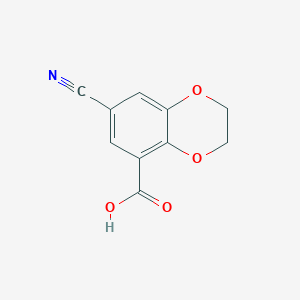
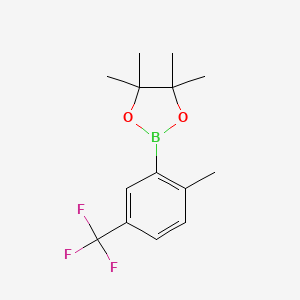
![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
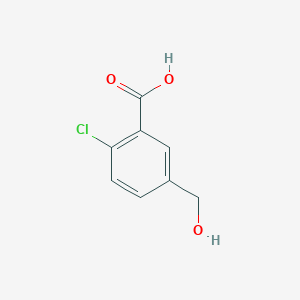
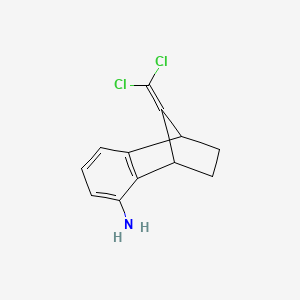
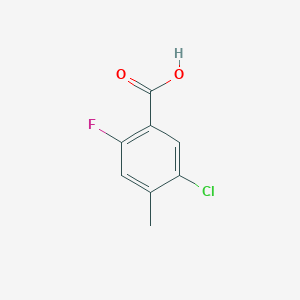
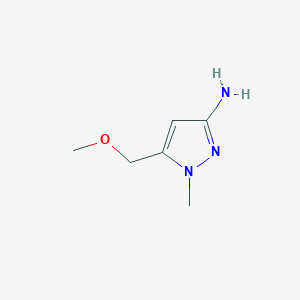
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
